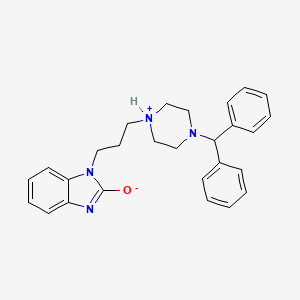
萘托吡酯
描述
Naftopidil is a drug used in benign prostatic hypertrophy which acts as a selective α 1 -adrenergic receptor antagonist or alpha-1 blocker . It is used in men to decrease the urine outflow difficulties due to an enlarged prostate gland .
Synthesis Analysis
Naftopidil shows unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . In order to identify the off-target molecules of naftopidil, magnetic nanobeads, ferrite glycidyl metharcrylate (FG) beads were used . A new naftopidil-based class of piperazine derivatives was synthesized as potential anticancer agents .
Molecular Structure Analysis
Naftopidil has a molecular formula of C24H28N2O3 . It has three times higher affinity for the alpha-1D adrenergic receptor (α1D-AR) than for the alpha-1A adrenergic receptor (α1A-AR) .
Chemical Reactions Analysis
Naftopidil shows the unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The tubulin polymerization assay clearly indicated that naftopidil bound directly to tubulin and inhibited the polymerization of tubulin .
Physical And Chemical Properties Analysis
Naftopidil has a molecular formula of C24H28N2O3 and a molecular weight of 392.49 . It is soluble in DMSO at 70 mg/mL .
科学研究应用
1. 良性前列腺增生 (BPH) 的管理 萘托吡酯主要在日本用于管理良性前列腺增生。它已被证明可有效缓解与 BPH 相关的症状,改善患有这种疾病的患者的生活质量 .
潜在的抗癌剂
研究表明萘托吡酯可能具有抗癌特性。它已在间皮瘤、肾癌和膀胱癌细胞的异种移植模型中表现出细胞毒性作用。 此外,据观察,单独使用或与放射治疗或多西他赛联合使用时,它可以减少 PC-3 异种移植瘤的生长 .
前列腺癌的药物再定位
一项回顾性研究表明,接受萘托吡酯治疗 BPH 的患者前列腺癌发生率降低。 这表明萘托吡酯可能被重新定位为前列腺癌预防或治疗的治疗剂 .
抑制 AKT 磷酸化
在药物再定位研究中,萘托吡酯在 PC-3 人前列腺癌细胞中表现出独特的生长抑制效应和 AKT 磷酸化抑制效应。 这表明萘托吡酯可能发挥其抗癌作用的机制 .
神经学研究脊髓胶质层神经元的突触电流
萘托吡酯已被分析其对成年大鼠脊髓脊髓胶质层神经元的突触电流的影响。 这项研究可能对理解疼痛机制和开发慢性疼痛的治疗方法具有重要意义 .
作用机制
Target of Action
Naftopidil is primarily targeted towards the α1-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in various tissues throughout the body, including the vascular smooth muscle and the prostate gland .
Mode of Action
Naftopidil acts as a selective α1-adrenergic receptor antagonist . This means that it binds to the α1-adrenergic receptors and inhibits their action, thereby preventing the physiological responses typically triggered by these receptors . The inhibition of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, which can help to alleviate the symptoms of benign prostatic hyperplasia .
Biochemical Pathways
It is known that the drug’s antiproliferative effects may be due to off-target effects . Additionally, the ligand binding on the receptor induces the dissociation of the Gq/11 protein which activates the phospholipase C (PLC) .
Pharmacokinetics
The pharmacokinetic properties of Naftopidil include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma levels and half-life times of Naftopidil were significantly increased in liver impairment . The clearance of Naftopidil is approximately 11.9 ml/minute/kg . The half-life of Naftopidil is approximately 3.6 hours . The absolute bioavailability in patients with hepatic dysfunction was significantly higher compared to healthy subjects .
Result of Action
The primary result of Naftopidil’s action is the alleviation of symptoms associated with benign prostatic hyperplasia . By blocking the α1-adrenergic receptors, Naftopidil causes relaxation of the smooth muscle in the prostate and bladder neck, which can help to improve urinary flow and reduce the symptoms of benign prostatic hyperplasia .
Action Environment
The action of Naftopidil can be influenced by various environmental factors. For instance, the presence of liver impairment can significantly increase the plasma levels and half-life times of Naftopidil . This suggests that the drug’s action, efficacy, and stability can be affected by the physiological environment within the body .
安全和危害
未来方向
属性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBJVNMSRJFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045176 | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57149-07-2 | |
| Record name | Naftopidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftopidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftopidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | naftopidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFTOPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















